molecular formula C8H16OS B1203451 2-Methyl-4-propyl-1,3-oxathiane CAS No. 67715-80-4

2-Methyl-4-propyl-1,3-oxathiane

Cat. No. B1203451
CAS RN: 67715-80-4
M. Wt: 160.28 g/mol
InChI Key: GKGOLPMYJJXRGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-propyl-1,3-oxathiane involves the reaction of 3-sulfanylhexan-1-ol with acetaldehyde, leading to the formation of this compound and its enantiomers in wine. A stable isotope dilution assay using headspace solid-phase microextraction with chiral gas chromatography-mass spectrometry has been developed and validated to identify and quantify these compounds in wine, demonstrating the compound's presence across different wine samples (Wang, Capone, Roland, & Jeffery, 2021).

Molecular Structure Analysis

The molecular and crystal structure analysis of related oxathiane compounds has been extensively studied, providing insights into their conformational behavior and stability. For example, the reaction product of 1,1-diphenyl-propane-1,3-diol with thionyl-chloride, a compound structurally related to 2-Methyl-4-propyl-1,3-oxathiane, has been analyzed via X-ray analysis, revealing its crystalline structure and offering a basis for understanding the structural aspects of oxathiane derivatives (Petit, Lenstra, Geise, Hellier, & Phillips, 1980).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4-propyl-1,3-oxathiane highlight its formation and potential reactivity. The compound's synthesis and the identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine for the first time point to novel pathways and reactions of sulfanyl compounds in alcoholic beverages, revealing the diverse fate of these compounds in wine (Wang, Capone, Roland, & Jeffery, 2021).

Physical Properties Analysis

The physical properties of 2-Methyl-4-propyl-1,3-oxathiane, such as its enantiomeric distribution in wine and the correlation between its presence and the concentration of 3-SH, have been a significant focus of research. These studies have provided valuable information on the compound's behavior and its impact on wine aroma, showing strong correlations with the concentrations of varietal thiols and acetaldehyde during the fermentation process (Wang et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Methyl-4-propyl-1,3-oxathiane, including its stability and reactivity, have been explored to understand its contribution to wine aroma. Its synthesis from 3-SH and acetaldehyde, along with the detection of related compounds, underscores the complexity of wine chemistry and the subtle interplay of various chemical reactions that contribute to the beverage's sensory characteristics (Wang et al., 2021).

Scientific Research Applications

Application Summary

2-Methyl-4-propyl-1,3-oxathiane is a key sulfur-containing aroma and flavor compound of yellow passion fruit . It is used in flavors, mostly in exotic fruit formulations such as citrus fruits, passion fruit, and tropical fruits .

Method of Application

This compound is prepared from leaf aldehyde (trans-2-hexenal) in a three-stage process . It can be applied to fine fragrances, shower gels, shampoos, detergents, soaps, candles, and softeners in traces up to 0.1% .

Results or Outcomes

The compound adds unique effects to any fragrance creation . It is good in citrus and exotic fruity notes and brilliant in jasmine, rose, and muguet florals, as well as in green aldehydic perfumes .

2. Wine Analysis

Application Summary

2-Methyl-4-propyl-1,3-oxathiane has been identified and quantitatively analyzed in wine .

Method of Application

The compound is detected using a stable isotope dilution assay (SIDA) with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .

Results or Outcomes

The concentration of this compound in wine was found to range from undetectable (detection limit = 2.6 ng/L) to 460 ng/L .

3. Cosmetic and Personal Care Industry

Application Summary

2-Methyl-4-propyl-1,3-oxathiane is used in the cosmetic and personal care industry . It is used in products like shower gels, shampoos, soaps, and softeners .

Method of Application

This compound can be applied to these products in traces up to 0.1% .

Results or Outcomes

The compound adds a unique tropical aroma to these products, enhancing the user experience .

4. Candle Industry

Application Summary

2-Methyl-4-propyl-1,3-oxathiane is used in the candle industry .

Method of Application

This compound can be added to candles in traces up to 0.1% .

Results or Outcomes

The compound imparts a unique tropical aroma to the candles, enhancing the ambiance .

properties

IUPAC Name

2-methyl-4-propyl-1,3-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOLPMYJJXRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCOC(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047706
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and oil
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.982
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-4-propyl-1,3-oxathiane

CAS RN

67715-80-4, 59323-76-1
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67715-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-4-propyl-1,3-oxathiane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-methyl-4-propyl-1,3-oxathiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Oxathiane, 2-methyl-4-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
L Chen, DL Capone, DW Jeffery - Journal of agricultural and food …, 2018 - ACS Publications
On the basis of the chemistry of wine and the co-occurrence of 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde, we investigated the existence of 2-methyl-4-propyl-1,3-oxathiane (1) and …
Number of citations: 20 pubs.acs.org
X Wang, DL Capone, A Roland, DW Jeffery - Food Chemistry, 2021 - Elsevier
cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO), arising from 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde, was recently identified in wine, but the enantiomeric distribution was …
Number of citations: 6 www.sciencedirect.com
X Wang, L Chen, DL Capone, A Roland… - Journal of Agricultural …, 2020 - ACS Publications
cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) was recently identified in wine and proposed to arise from the reaction of 3-sulfanylhexan-1-ol (3-SH) and acetaldehyde. However, the …
Number of citations: 10 pubs.acs.org
G Singer, G Heusinger, O Froehlich… - Journal of Agricultural …, 1986 - ACS Publications
GENERAL CONCLUSIONS There has been much controversy as to whether phos-pholipids are pro-or antioxidants and by what mechanism they exert their effects. The subject has …
Number of citations: 46 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Methyl-4-propyl-1, 3-oxathiane was evaluated for genotoxicity, repeated dose toxicity, …
AD Riegel, H Wakabayashi… - Journal of Agricultural …, 2022 - ACS Publications
The heterocyclic compounds 2,6-dimethyl-4-propyl-1,3-oxathiane 1 and 2,4-dimethyl-6-propyl-1,3-oxathiane 2 were obtained by condensing 4-mercapto-2-heptanol and 2-mercapto-4-…
Number of citations: 4 pubs.acs.org
P Scafato, A Colangelo, C Rosini - … , Biological, and Chemical …, 2009 - Wiley Online Library
A new simple route to (+)‐cis‐2‐methyl‐4‐propyl‐1,3‐oxathiane, the main component responsible of the passion fruit aroma is shown. Such a procedure consists in the sequence of the …
Number of citations: 21 onlinelibrary.wiley.com
W Pickenhagen, H Brönner‐Schindler - Helvetica chimica acta, 1984 - Wiley Online Library
Enantioselective synthesis of (+)â•’ and (â‹™)â•’cisâ•’2â•’methylâ•’4â•’pr Page 1 HELVETICA HIMICA ACTA - Vol. 67 (1984) 947 106. Enantioselective Synthesis of (+)- and (-)-cis-2-Methyl-4-propyl-l,3-oxathiane …
Number of citations: 66 onlinelibrary.wiley.com
AD Riegel - 2023 - mediatum.ub.tum.de
Structure-odor correlations were investigated for a homologous series (C6-C10) of 2-mercapto-4-alkanols and for 2, 4-dimethyl-6-propyl-1, 3-oxathiane and 2, 6-dimethyl-4-propyl-1, 3-…
Number of citations: 2 mediatum.ub.tum.de
CIC Michael Zviely - img.perfumerflavorist.com
2-Methyl-4-propyl-1, 3-oxathiane (FEMA# 3578, CAS# 59323-76-1, CAS# 67715-80-4)(F-1) is a colorless to pale yellow liquid with an extremely powerful olfactory impact, a tropical …
Number of citations: 2 img.perfumerflavorist.com

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